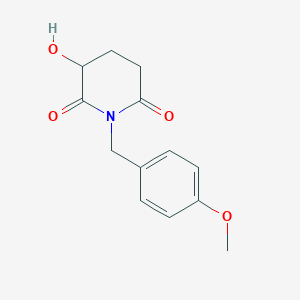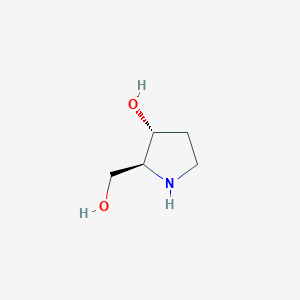
(2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-Hydroxymethyl-pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxymethyl and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a dipolarophile and an azomethine ylide. This reaction is typically carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale synthesis of the precursor compounds followed by cycloaddition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Trans-2-Hydroxymethyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of trans-2-carboxypyrrolidin-3-ol.
Reduction: Formation of trans-2-methylenepyrrolidin-3-ol.
Substitution: Formation of trans-2-halogenomethyl-pyrrolidin-3-ol.
科学研究应用
Trans-2-Hydroxymethyl-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers in target molecules .
相似化合物的比较
Trans-2-Hydroxymethyl-pyrrolidin-3-ol can be compared with other similar compounds such as:
Pyrrolidin-2-one: A lactam with similar structural features but different reactivity and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis.
Uniqueness: The presence of both hydroxymethyl and hydroxyl groups in (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol provides unique reactivity and versatility compared to other pyrrolidine derivatives. This makes it a valuable intermediate for the synthesis of a wide range of bioactive and functional molecules .
属性
IUPAC Name |
(2S,3R)-2-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
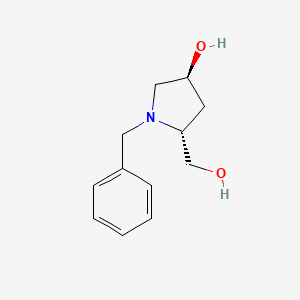
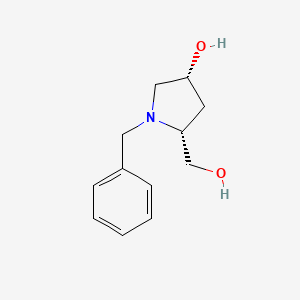
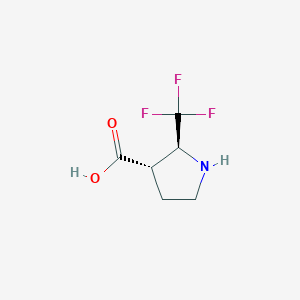

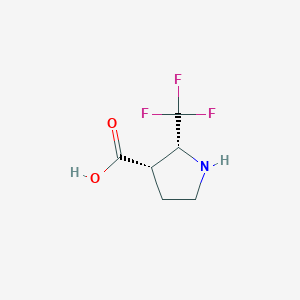
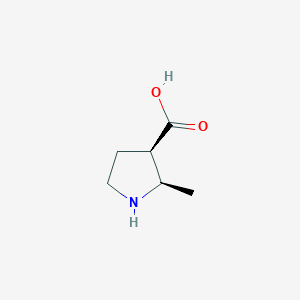

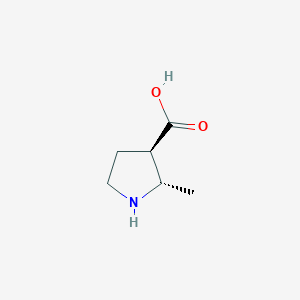
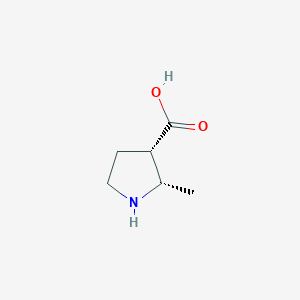
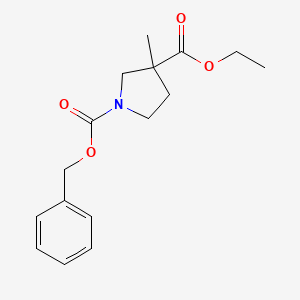
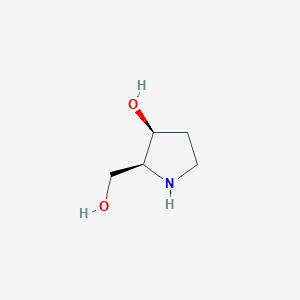
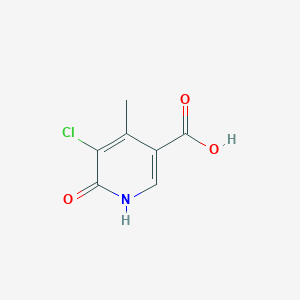
![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)
